Lipophilicity (XLogP3)
A head-to-head comparison of computed XLogP3 values from PubChem reveals that 2-Amino-2-(4-isopropylphenyl)ethanol (XLogP3 = 1.3) occupies an intermediate lipophilicity range, distinct from its common analogs 2-Amino-2-(4-methylphenyl)ethanol (XLogP3 = 0.5), 2-Amino-2-(4-chlorophenyl)ethanol (XLogP3 = 0.8), and 2-Amino-2-(4-tert-butylphenyl)ethanol (XLogP3 = 1.8) [1]. This quantitative difference is governed by the unique contribution of the isopropyl group to the molecule's partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-Amino-2-(4-methylphenyl)ethanol: 0.5; 2-Amino-2-(4-chlorophenyl)ethanol: 0.8; 2-Amino-2-(4-tert-butylphenyl)ethanol: 1.8 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. methyl analog, +0.5 vs. chloro analog, -0.5 vs. tert-butyl analog |
| Conditions | XLogP3 3.0 algorithm, computed by PubChem |
Why This Matters
For procurement, this indicates the compound provides a distinct lipophilicity profile, which is a critical parameter for optimizing membrane permeability and solubility, directly impacting the success of a drug discovery or chemical biology project.
- [1] PubChem. (2026). Compound Summary for CID 17389826: Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
